molecular formula C12H12N2O2 B7893117 3-(2-ethyl-1H-imidazol-1-yl)benzoic acid

3-(2-ethyl-1H-imidazol-1-yl)benzoic acid

Cat. No.: B7893117
M. Wt: 216.24 g/mol
InChI Key: RPHSVNVIRGULHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-ethyl-1H-imidazol-1-yl)benzoic acid is a compound that features a benzoic acid moiety substituted with an imidazole ring at the third position. The imidazole ring itself is further substituted with an ethyl group at the second position. This compound is part of a broader class of imidazole-containing compounds, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethyl-1H-imidazol-1-yl)benzoic acid typically involves the formation of the imidazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of continuous flow reactors for the cyclization process. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(2-ethyl-1H-imidazol-1-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions include N-oxides, benzyl alcohol derivatives, and various substituted imidazole derivatives .

Scientific Research Applications

3-(2-ethyl-1H-imidazol-1-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-ethyl-1H-imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-ethyl-1H-imidazol-1-yl)benzoic acid is unique due to the presence of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological interactions. This substitution can enhance its solubility, stability, and overall efficacy in various applications .

Properties

IUPAC Name

3-(2-ethylimidazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-11-13-6-7-14(11)10-5-3-4-9(8-10)12(15)16/h3-8H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHSVNVIRGULHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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